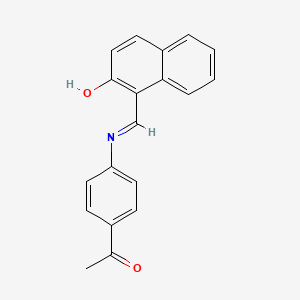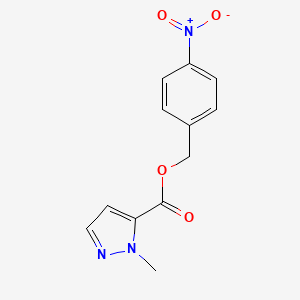
4'-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is known for its unique structure, which includes a naphthalene ring and an acetophenone moiety connected through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone largely depends on its application:
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Coordination Chemistry: Acts as a chelating agent, forming stable complexes with metal ions through its hydroxyl and imine groups.
Comparison with Similar Compounds
Similar Compounds
- 4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)benzenesulfonamide
- 4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)antipyrin
Uniqueness
4’-(2-Hydroxy-naphthalen-1-ylmethyleneamino)acetophenone is unique due to its specific combination of a naphthalene ring and an acetophenone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry and medicinal chemistry.
Properties
CAS No. |
86108-12-5 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C19H15NO2/c1-13(21)14-6-9-16(10-7-14)20-12-18-17-5-3-2-4-15(17)8-11-19(18)22/h2-12,22H,1H3 |
InChI Key |
BWYALYCPNYTRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole](/img/structure/B10872604.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone](/img/structure/B10872605.png)
![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10872612.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872613.png)
![(2E)-4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10872618.png)

![(2E)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}prop-2-enoic acid](/img/structure/B10872623.png)
![7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10872625.png)
![2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10872633.png)
![3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10872634.png)
![(4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872638.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10872646.png)
![1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide](/img/structure/B10872649.png)
